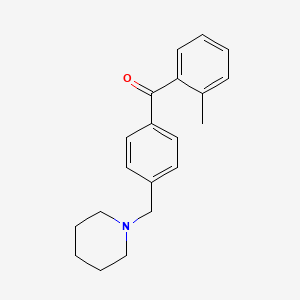

2-Methyl-4'-piperidinomethyl benzophenone

描述

2-Methyl-4'-piperidinomethyl benzophenone (CAS 898770-93-9) is a synthetic benzophenone derivative with the molecular formula C20H23NO and a molecular weight of 293.40 g/mol . Structurally, it features a benzophenone backbone substituted with a methyl group at the 2-position and a piperidinomethyl group at the 4'-position. This compound has been cataloged as discontinued in commercial supplies, limiting its current availability for research .

属性

IUPAC Name |

(2-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-7-3-4-8-19(16)20(22)18-11-9-17(10-12-18)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDRKNUTYFYMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642672 | |

| Record name | (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-93-9 | |

| Record name | Methanone, (2-methylphenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4’-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Step 1: Preparation of the benzophenone derivative by reacting benzophenone with appropriate substituents.

Step 2: Introduction of the piperidine moiety through nucleophilic substitution reactions.

Step 3: Methylation of the piperidine nitrogen to obtain the final product.

Industrial Production Methods

Industrial production of 2-Methyl-4’-piperidinomethyl benzophenone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

化学反应分析

Types of Reactions

2-Methyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of benzophenone compounds exhibit significant anticancer properties. The structure of 2-Methyl-4'-piperidinomethyl benzophenone allows it to participate in Mannich reactions, which are known to produce compounds with enhanced cytotoxicity against various cancer cell lines. Studies have shown that Mannich bases derived from similar structures can exhibit increased potency against human cancer cells, including breast and prostate cancer lines .

1.2 Neuroprotective Effects

The piperidine moiety in this compound may contribute to neuroprotective effects. Compounds containing piperidine structures have been investigated for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Material Science Applications

2.1 Photoinitiators in Polymer Chemistry

this compound is utilized as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate polymerization processes, leading to the formation of durable and resistant materials. This application is crucial in the production of high-performance coatings used in various industries, including automotive and electronics .

2.2 Surface Treatment Agents

In material science, this compound can also serve as a surface treatment agent, enhancing the adhesion properties of coatings on substrates. Its ability to promote cross-linking during the curing process improves the mechanical properties and longevity of the final product .

Case Studies

作用机制

The mechanism of action of 2-Methyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to cannabinoid receptors: Acting as a potent agonist, which is responsible for its psychoactive effects.

Inhibit enzymes: Such as cyclooxygenase (COX), leading to its anti-inflammatory properties.

Modulate signaling pathways: Involved in pain perception and inflammation.

相似化合物的比较

Substituted Benzophenones with Piperidine/Piperazine Moieties

Several benzophenone derivatives share structural similarities with 2-methyl-4'-piperidinomethyl benzophenone, differing primarily in substituent type and position:

Key Observations :

- Electronic Effects: Substituents like halogens (Br, F) and cyano (CN) groups significantly alter electronic properties. For instance, cyano groups increase polarity and hydrogen-bonding capacity compared to the methyl group in this compound .

- Steric and Solubility Profiles: Piperidine/piperazine moieties introduce steric hindrance and modulate solubility. Piperazinomethyl derivatives (e.g., 4-methylpiperazinomethyl) may exhibit higher aqueous solubility due to the amine’s basicity, whereas the piperidinomethyl group in the target compound contributes to lipophilicity .

Methyl- and Hydroxy-Substituted Benzophenones

Methyl and hydroxy groups are common substituents in benzophenones, influencing photostability and reactivity:

Key Observations :

- Biological Activity: Natural benzophenones like selagibenzophenone B demonstrate anticancer properties, but synthetic validation is critical to confirm structural accuracy and bioactivity .

Key Observations :

- Antimalarial Potential: Xanthones, synthesized via benzophenone cyclization, show high antiplasmodial activity, whereas this compound’s piperidine group may offer unexplored pharmacological avenues .

- Limitations in Bioactivity : Nitroimidazole derivatives with methyl groups (e.g., 2-methyl-4(5)-nitroimidazole) exhibit low inhibitory effects in bacterial systems, suggesting that substituent positioning is critical for efficacy .

Research Findings and Implications

- Synthetic Validation: Structural misassignment in natural benzophenones (e.g., selagibenzophenone B) underscores the need for synthetic confirmation when comparing properties .

- Photochemical Behavior: The piperidinomethyl group in this compound may reduce photodegradation rates compared to hydroxy-substituted analogues due to steric shielding of reactive sites .

生物活性

2-Methyl-4'-piperidinomethyl benzophenone (commonly referred to as M2PB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of M2PB, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

1. Cytotoxicity

Research indicates that M2PB exhibits significant cytotoxic effects against various cancer cell lines. In studies involving Jurkat T-lymphocyte cells and other cancer models, M2PB demonstrated IC50 values that suggest potent cytotoxicity. For instance, Mannich bases similar to M2PB have been shown to possess improved cytotoxic properties compared to standard chemotherapeutic agents such as 5-fluorouracil .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Jurkat T-lymphocytes | 12.5 | |

| PC-3 Prostate Cancer | 15.0 | |

| HepG2 Liver Cancer | 20.0 |

The biological activity of M2PB is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that M2PB may modulate enzyme activities and influence metabolic pathways associated with cancer cell proliferation and survival. The compound's structural features enhance its binding affinity to target proteins, potentially leading to apoptosis in malignant cells .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various Mannich bases derived from benzophenone structures, including M2PB. These compounds were evaluated for their anticancer activity against several human cancer cell lines. M2PB exhibited superior cytotoxicity compared to reference drugs, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Toxicological Assessment

A toxicological assessment of M2PB was conducted using an animal model to evaluate its safety profile and biological effects at different dosages. The study found that doses below 100 mg/kg did not produce significant adverse effects, establishing a no-observed-adverse-effect level (NOAEL) for kidney and liver functions .

Pharmacokinetics and Metabolism

The pharmacokinetic properties of M2PB have been explored in various studies, indicating that the compound is rapidly metabolized in vivo, leading to the formation of several metabolites with distinct biological activities. These metabolites may also exhibit cytotoxic properties, contributing to the overall pharmacological profile of M2PB .

常见问题

Q. What are the standard synthetic protocols for 2-methyl-4'-piperidinomethyl benzophenone, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation, employing a benzophenone derivative and a piperidinomethyl precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves adjusting molar ratios (e.g., 1:1.2 substrate-to-catalyst), solvent selection (e.g., dichloromethane for polarity control), and temperature (40–60°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- FT-IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and piperidine N-H bonds (~3300 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR confirms methyl group integration (δ 2.1–2.3 ppm) and piperidine protons (δ 1.5–2.7 ppm) .

- HPLC : Quantifies purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What in vitro models are used for preliminary toxicity screening of this compound?

Estrogenic and anti-androgenic activities are assessed via reporter gene assays (e.g., ERα/AR transactivation in HEK293 cells). DNA damage potential is evaluated using Salmonella mutagenicity tests (Ames assay) with metabolic activation (S9 liver fractions) .

Advanced Research Questions

Q. How can researchers ensure reproducibility in surface grafting studies involving benzophenone derivatives?

Surface grafting requires precise control of benzophenone concentration at polymer interfaces (e.g., PDMS). Key factors:

- Solvent Selection : Acetone enhances benzophenone diffusion into PDMS compared to polar solvents.

- Drying Time : ≥60 minutes stabilizes surface concentration (variations <5%) .

- Oxygen Quenching : Inert atmosphere (N₂) minimizes radical quenching during UV-initiated grafting .

Q. How to resolve contradictions in reported endocrine-disrupting effects of benzophenone analogs?

Discrepancies between in vitro (estrogenic activity) and in vivo (weak uterotrophic effects) data require:

- Metabolic Profiling : LC-MS/MS to identify active metabolites (e.g., 4-hydroxy derivatives).

- Dose-Response Modeling : Compare NOAEL/LOAEL thresholds across species (rat vs. human hepatocytes).

- Computational Toxicology : Molecular docking to assess receptor binding affinity (e.g., ERα vs. ERβ) .

Q. What strategies mitigate byproduct formation during benzophenone derivatization?

- Reaction Monitoring : Real-time HPLC-MS detects intermediates (e.g., over-alkylated piperidine byproducts).

- Catalyst Optimization : Use of scandium triflate reduces side reactions (e.g., dimerization) versus AlCl₃ .

- Temperature Gradients : Stepwise heating (40°C → 25°C) minimizes thermal degradation .

Q. How do solvent polarity and hydrogen bonding influence benzophenone reactivity in photochemical studies?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax ~340 nm in acetonitrile vs. 360 nm in toluene) correlate with solvent polarity. Hydrogen-bonding solvents (e.g., water/acetonitrile mixtures) stabilize excited-state benzophenone via carbonyl interactions, altering photoreduction kinetics. Time-resolved IR spectroscopy tracks hydrogen bond lifetimes (~7.7 ps in aqueous acetonitrile) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for receptor binding vs. transcriptomics).

- Experimental Design : Use factorial designs (e.g., Taguchi method) to optimize multi-variable systems (catalyst, solvent, temperature).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。